5,7-Dimethoxyflavone (5,7-DMF) is a primary methoxyflavone found in the rhizomes of Kaempferia parviflora Wall. ex Baker, a medicinal plant belonging to the Zingiberaceae family, traditionally known as Black Ginger or Thai Ginseng [1] [2]. This plant has a long history of use in traditional medicine in Southeast Asia for treating various ailments including gastrointestinal disorders, allergies, and fatigue, and as a general health tonic [1] [2] [3]. The rhizome of Kaempferia parviflora is characterized by its blackish-purple color and contains 5,7-DMF as one of its major active flavonoid constituents [2] [3]. Quantitative analysis of different Kaempferia parviflora samples has shown that 5,7-DMF content typically ranges from approximately 1.96 to 2.15 g per 100 g of dry rhizome [2], confirming its status as a significant marker compound for this medicinal plant.
Table 1: Quantitative Pharmacological Effects of this compound
| Pharmacological Activity | Experimental Model | Dose/Concentration | Key Effects | Citation |
|---|---|---|---|---|
| Anti-obesity | HFD-induced obese mice | 50-100 mg/kg/day (oral) | ↓ Body weight gain, ↓ adipose tissue weight, ↓ adipocyte size | [1] |
| Anti-hepatocellular Carcinoma | DEN/CCl₄-induced HCC mice | 40-80 mg/kg/day (oral) | ↓ Tumor number, ↓ largest tumor size, improved liver function | [4] |
| Vasorelaxant | Isolated rat aorta | 1-100 μM | Endothelium-dependent vasodilation, ↑ NO production | [5] |
| Neuroprotective | Scopolamine-induced amnesic mice | KP extract (containing 5,7-DMF) | Improved memory deficits, anti-cholinesterase activity | [6] |
| Pharmacokinetics | Mouse single oral dose | 10 mg/kg | Cₘₐₓ: 0.34-0.83 μg/mL, Tₘₐₓ: 1.17-1.83 h, T₁/₂: 2.03-2.60 h | [7] [8] |
Table 2: Multi-Target Mechanisms of this compound
| Target System | Molecular Targets | Observed Effects | Potential Applications | |-------------------|------------------------|----------------------|----------------------------| | Lipid Metabolism | PPAR-γ, C/EBPα, SREBP1, FAS, ACC | Suppresses adipogenesis and lipogenesis pathways | Obesity, metabolic syndrome | [1] | | Cancer Pathways | NF-κB/CCL2 pathway, CD8+ T cells | Inhibits tumor progression, enhances immune infiltration | Hepatocellular carcinoma, combination therapy | [4] | | Neurotransmission | AChE, BChE, Aβ aggregation | Inhibits cholinesterase, reduces amyloid plaque formation | Alzheimer's disease, cognitive enhancement | [6] | | Vascular Function | eNOS, K+ channels, Ca2+ influx | Promotes vasodilation, improves blood flow | Cardiovascular diseases, hypertension | [5] | | Drug Transport | P-gp, BCRP, MRPs | Inhibits efflux transporters, reverses multidrug resistance | Chemosensitization in cancer therapy | [8] |
The standardized preparation of Kaempferia parviflora extract is crucial for research reproducibility. The following protocol has been validated across multiple studies:
The anti-obesity effects of 5,7-DMF can be evaluated using a high-fat diet (HFD)-induced obese mouse model:
The anti-cancer mechanisms of 5,7-DMF, particularly against hepatocellular carcinoma, can be investigated through the following protocol:
Diagram 1: Multi-Target Mechanisms of this compound. The diagram illustrates the four primary pharmacological pathways through which 5,7-DMF exerts its therapeutic effects, highlighting its polypharmacology profile.
The mechanistic studies reveal that 5,7-DMF exhibits a polypharmacology profile, simultaneously modulating multiple targets across different disease pathways. In obesity models, 5,7-DMF significantly downregulates key adipogenic transcription factors PPAR-γ and C/EBPα while suppressing lipogenic enzymes including SREBP1, FAS, and ACC [1]. Concurrently, it activates lipolytic enzymes ATGL and HSL, creating a comprehensive anti-obesity effect through both reduced fat storage and enhanced fat breakdown [1].
In cancer models, particularly hepatocellular carcinoma, 5,7-DMF demonstrates a dual mechanism involving both direct tumor suppression and immunomodulation. It directly inhibits the NF-κB signaling pathway, reducing phosphorylation of p65 subunit and subsequent downregulation of the chemokine CCL2, which is crucial for tumor immunosuppression [4]. Simultaneously, it enhances CD8+ T cell infiltration and function within the tumor microenvironment, effectively converting immunologically "cold" tumors to "hot" tumors [4]. Additionally, through gut-liver axis modulation, 5,7-DMF upregulates the beneficial gut bacterium Akkermansia muciniphila, which contributes to intestinal barrier repair and systemic antioxidant effects through glutathione regulation [4].
Several validated methods are available for quantifying 5,7-DMF in plant material and biological samples:
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value in Mice | Value in Roosters | Experimental Conditions |
|---|---|---|---|
| Cₘₐₓ | - | 0.34-0.83 μg/mL | Dose-dependent (100-200 mg/kg) [7] |
| Tₘₐₓ | - | 1.17-1.83 h | Dose-dependent (100-200 mg/kg) [7] |
| T₁/₂ | ~2.5 h | 2.03-2.60 h | Single oral administration [7] [8] |
| AUC | - | Dose-dependent increase | Linear pharmacokinetics [7] |
| Tissue Distribution | Liver > Kidney > Spleen > Heart > Lung | - | 10 mg/kg oral dose in mice [8] |
| Extraction Efficiency | - | 73.95-81.49% recovery | Acetonitrile as optimal solvent [7] |
The pharmacokinetic studies demonstrate that 5,7-DMF is rapidly absorbed with dose-dependent exposure, shows linear pharmacokinetics, and has a relatively short elimination half-life of approximately 2-3 hours across species [7] [8]. Tissue distribution analysis reveals significant hepatic accumulation, consistent with its observed effects against hepatocellular carcinoma [8]. For bioanalytical methods, acetonitrile provides optimal extraction efficiency (73.95-81.49% recovery) from plasma samples [7]. Stability studies indicate that 5,7-DMF remains stable in blood and plasma for up to two days when stored at -20°C, but significant degradation (84.3-92.6% remaining) occurs after seven days, necessitating prompt analysis [7].
The table below summarizes the core chemical and identity information for 5,7-Dimethoxyflavone.
| Property | Description |
|---|---|
| Common Name | This compound (5,7-DMF) [1] |
| Chemical Names | Chrysin dimethyl ether; 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one [1] [2] |
| CAS Registry Number | 21392-57-4 [1] [2] [3] |
| Chemical Formula | C17H14O4 [1] [2] [3] |
| Average Molecular Weight | 282.29 g/mol [1] [2] [3] |
| Natural Source | Kaempferia parviflora (Black ginger) [4] [5] [6] |
| Compound Type | Flavonoid (7-O-methylated flavone) [1] |
Preclinical studies have revealed that DMF exerts its effects through multiple signaling pathways and molecular targets.
Sarcopenia is an age-related disease characterized by the loss of muscle mass and function [4] [5]. In an 8-week study using 18-month-old mice, oral administration of DMF demonstrated a comprehensive anti-sarcopenic effect by simultaneously enhancing muscle protein synthesis and reducing protein degradation [4] [5].
Sarcopenic obesity involves the co-existence of excessive fat accumulation and progressive muscle loss [6]. A 2025 study demonstrated that in high-fat-diet-induced obese mice, DMF treatment over 8 weeks not only improved skeletal muscle mass and function but also significantly reduced body weight and fat mass [6]. The effects were mediated through PGC-1α-mediated pathways in both muscle and adipose tissues.
DMF can reinforce the intestinal tight junction (TJ) barrier, which is crucial for preventing inflammation [7]. In human intestinal Caco-2 cells, DMF treatment:
A 2025 study reported that DMF inhibits hepatocellular carcinoma progression through a multi-faceted mechanism [8]. In a mouse model of HCC, DMF treatment reduced tumor number and size. The anti-tumor effect was found to be partially dependent on the gut microbiota and involved enhancing the body's immune response.
The following tables summarize quantitative findings from animal studies on DMF.
Table 1: Anti-Sarcopenia Study in Aged Mice (18-month-old) [4] [5]
| Experimental Parameter | Young Control | Aged Control | Aged + DMF (25 mg/kg/day) | Aged + DMF (50 mg/kg/day) |
|---|---|---|---|---|
| Administration Period | 8 weeks | 8 weeks | 8 weeks | 8 weeks |
| Grip Strength | Baseline | Decreased | Stimulated | Stimulated |
| Exercise Endurance | Baseline | Decreased | Stimulated | Stimulated |
| Muscle Mass & Volume | Baseline | Decreased | Increased | Increased |
| Key Pathway Effects | - | - | ↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6 | ↑ PI3K/Akt/mTOR; ↑ PGC-1α; ↓ FoxO3; ↓ TNF-α/IL-6 |
Table 2: Anti-Sarcopenic Obesity Study in HFD-fed Mice [6]
| Experimental Parameter | Normal Diet (ND) | High-Fat Diet (HFD) | HFD + DMF (25 mg/kg/day) | HFD + DMF (50 mg/kg/day) |
|---|---|---|---|---|
| HFD Feeding Period | 14 weeks | 14 weeks | 14 weeks (DMF last 8 wks) | 14 weeks (DMF last 8 wks) |
| Body Weight & Fat Mass | Baseline | Increased | Reduced | Reduced |
| Grip Strength & Endurance | Baseline | Decreased | Enhanced | Enhanced |
| Skeletal Muscle Mass | Baseline | Decreased | Increased | Increased |
| Key Tissue Effects | - | - | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑ Thermogenesis. | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑ Thermogenesis. |
Table 3: Anti-Hepatocellular Carcinoma Study in a Mouse Model [8]
| Experimental Parameter | Control | HCC Model | HCC + DMF (40 mg/kg/day) | HCC + DMF (80 mg/kg/day) |
|---|---|---|---|---|
| Treatment Period | Not specified | Not specified | Not specified | Not specified |
| Number of Tumors | Normal | Increased | Reduced | Reduced |
| Largest Tumor Size | Normal | Increased | Reduced | Reduced |
| Liver-to-Body Weight Ratio | Normal | Increased | Improved | Improved |
| Key Mechanistic Findings | - | - | ↑ A. muciniphila; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration. | ↑ A. muciniphila; ↓ NF-κB/CCL2; ↑ CD8+ T cell infiltration. |
For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies.
Beyond the primary areas above, DMF is reported to have other biological activities relevant to drug development:
| Primary Area of Action | Observed Effect / Mechanism | Experimental System | Key Quantitative Outcomes / Potency |
|---|---|---|---|
| Anti-cancer & Immunomodulation | Inhibits HCC progression via gut-liver axis [1] | DEN/CCl4-induced HCC mouse model | ↓ Tumor number & size; ↑ liver function; ↑ CD8+ T cell infiltration |
| Inhibits NF-κB / CCL2 pathway [1] | HCC cells (transcriptome, molecular docking) | ↓ Phospho-p65; ↓ CCL2 expression | |
| BCRP (ABCG2) transporter inhibition [2] [3] | MDCK/Bcrp1 cells; Caco-2 cells | IC50: Potent inhibitor [citations:9]; ↑ intestinal drug absorption [3] | |
| Induces melanogenesis [4] | B16F10 melanoma cells | ↑ Melanin content; cAMP-dependent signaling | |
| Neuroprotection | Multi-target activity for Alzheimer's [5] [6] | LPS-induced memory-impaired mice; in silico prediction | Predicted targets: GABRA1, GABRG2, 5-HT2A, 5-HT2C [5]; ↑ BDNF; ↓ Aβ, IL-1β, IL-6, TNF-α [5] |
| Cholinesterase inhibition & anti-Aβ [6] | In vitro assays | AChE/BChE inhibition; hindered Aβ aggregation & fibril destabilization [6] | |
| Metabolic & Muscular Health | Attenuates sarcopenic obesity [7] | HFD-induced obese mouse model | ↓ Body weight, fat mass; ↑ grip strength, endurance; ↑ mitochondrial biogenesis (PGC-1α) |
| Anti-obesity & anti-inflammatory [2] | HFD-induced obese mice; in vitro models | ↓ Body weight; ↓ CYP3A protein levels; anti-inflammatory effects | |
| Gut Barrier Integrity | Enhances intestinal tight junction [8] | Human intestinal Caco-2 cells | ↑ Transepithelial resistance; ↓ dextran permeability; ↑ occludin; ↓ claudin-2 |
For researchers aiming to replicate or build upon these findings, here are summaries of critical methodologies used in the cited studies.
Cell Viability (MTT Assay):
Western Blot Analysis:
Flow Cytometry for Immune Cell Profiling:
Hepatocellular Carcinoma (HCC) Model [1]:
Sarcopenic Obesity Model [7]:
The following diagram synthesizes the core signaling pathways modulated by DMF across different biological contexts, as revealed by the cited research:
This diagram illustrates the multi-target and multi-system nature of DMF's biological activity, underpinning its potential therapeutic value.
The body of evidence indicates DMF is a promising multi-target phytochemical. Its ability to simultaneously modulate the gut-liver axis, immune response, mitochondrial biogenesis, and neural signaling pathways supports its potential for treating complex diseases like cancer, sarcopenic obesity, and neurodegenerative disorders [1] [5] [7].
Key future directions include:
This compound (5,7-DMF) is a major bioactive polymethoxyflavone found in Kaempferia parviflora (Thai ginseng) and other medicinal plants [1] [2]. Research has revealed diverse pharmacological activities including chemopreventive properties against carcinogen-induced DNA damage, enhancement of TRAIL-induced apoptosis in cancer cells, and potent inhibition of the efflux transporter Breast Cancer Resistance Protein (BCRP) [1]. More recently, studies have demonstrated its potential in suppressing sarcopenia by improving protein turnover and mitochondrial function in aged mice [3], and enhancing intestinal barrier function by regulating tight junction proteins [4]. The growing interest in these therapeutic applications has created a need for reliable analytical methods to quantify 5,7-DMF in various matrices.
Based on the literature, reverse-phase HPLC is the most suitable approach for 5,7-DMF analysis due to its favorable retention and resolution characteristics for flavonoid compounds [5].
Table 1: Initial HPLC Conditions for 5,7-DMF Analysis
| Parameter | Recommended Conditions |
|---|---|
| HPLC Type | Reversed-Phase |
| Column | C18 (e.g., 150-250 mm × 4.6 mm, 5 µm) [2] [6] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% acid (e.g., TFA, formic, or acetic) [7] [6] |
| Flow Rate | 1.0 - 1.2 mL/min [8] [6] |
| Column Temperature | 30 - 40°C [7] [6] |
| Detection Wavelength | 254 - 265 nm [8] [2] |
| Injection Volume | 10 - 20 µL [8] [7] |
Plant Material Extraction:
Plasma/ Biological Fluid Extraction:
The following workflow summarizes the key stages of the HPLC analysis method for 5,7-DMF:
For regulatory acceptance and reliable results, the analytical method must be validated according to International Conference on Harmonization (ICH) guidelines [7] [5].
Table 2: Validation Parameters and Typical Results for 5,7-DMF HPLC Analysis
| Validation Parameter | Acceptance Criteria | Typical Performance for 5,7-DMF |
|---|---|---|
| Linearity | R² ≥ 0.99 [7] | R² > 0.9993 achievable [6] |
| Range | - | 0.5 - 100 µg/mL [8] |
| Precision (Repeatability) | RSD < 2% [7] | RSD ~1.5-1.9% [2] |
| Accuracy (Recovery) | Bias < 5% [7] | 95.5% - 99.5% recovery [6] |
| LOD (Limit of Detection) | Signal/Noise ≥ 3 [8] | ~0.5 µg/mL (HPLC-UV) [8] |
| LOQ (Limit of Quantification) | Signal/Noise ≥ 10 [8] | ~1-2 µg/mL (HPLC-UV) [8] |
| Specificity | No interference from excipients | Baseline separation achieved [2] |
Specificity is confirmed by the baseline separation of 5,7-DMF from other methoxyflavones (like TMF and PMF) and matrix components, demonstrating no interference at the retention time of the analyte [2]. Robustness should be tested by introducing deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier).
The developed and validated HPLC method has been successfully applied in various scientific studies:
1. Pharmacokinetic Studies:
2. Quality Control of Herbal Materials:
3. Stability Studies:
The HPLC analytical methods presented provide robust and reliable protocols for the quantification of this compound in plant materials and biological samples. The method's validation ensures accuracy, precision, and specificity, making it suitable for pharmacokinetic studies, quality control of herbal products, and stability testing. The applications demonstrate its critical role in advancing research on this promising bioactive flavonoid.
The following table summarizes the primary methods for in vivo administration of 5,7-DMF, as established in recent scientific literature.
| Administration Method | Common Formulation | Typical Dosage | Dosing Regimen | Reported Outcomes |
|---|---|---|---|---|
| Oral Gavage | Suspension in saline [1] or 4% Tween 80 aqueous solution [2] | 25 mg/kg/day [1] [3] | Once daily for 8 weeks [1] [3] | Improved muscle mass and function in aged mice [1]; Attenuated sarcopenic obesity in HFD-fed mice [3] |
| Oral Gavage | Suspension in saline [4] | 40 mg/kg/day [4] | Once daily for a study-specific duration [4] | Inhibited hepatocellular carcinoma (HCC) progression in mice [4] |
| Oral Gavage | Suspension in saline [4] | 80 mg/kg/day [4] | Once daily for a study-specific duration [4] | Inhibited hepatocellular carcinoma (HCC) progression in mice [4] |
| Oral Gavage | Suspension in 4% Tween 80 [2] | 50 mg/kg [2] | Once daily for 60 days [2] | Demonstrated antidiabetic and hypolipidemic effects in STZ-induced diabetic rats [2] |
| Oral Gavage | Suspension in 4% Tween 80 [2] | 100 mg/kg [2] | Once daily for 60 days [2] | Demonstrated antidiabetic and hypolipidemic effects in STZ-induced diabetic rats [2] |
| Single Oral Administration | Solution or suspension (vehicle not specified) [5] [6] | 10 mg/kg [5] [6] | Single dose for pharmacokinetic studies [5] [6] | Used for establishing baseline PK parameters (Cmax, half-life, AUC) and tissue distribution [5] |
This protocol is adapted from studies on sarcopenia and hepatocellular carcinoma [4] [1] [3].
This protocol is used to characterize the absorption and distribution of 5,7-DMF [5] [6].
Understanding the compound's behavior in the body is crucial for designing effective studies.
A single 10 mg/kg oral dose in mice reveals [5]:
The diagrams below summarize the primary molecular mechanisms of 5,7-DMF identified in preclinical models.
I hope these detailed application notes assist in your research planning. Should you require further clarification on specific methodologies, please feel free to ask.
This compound (5,7-DMF) is a natural methylated flavonoid isolated from Kaempferia parviflora with demonstrated anticancer properties across multiple cancer types. Compared to non-methylated flavonoids, 5,7-DMF exhibits enhanced metabolic stability and greater potency, making it a promising candidate for therapeutic development [1]. These application notes provide standardized protocols for evaluating 5,7-DMF in various experimental models, from in vitro cell culture to in vivo animal studies.
5,7-DMF exerts multifaceted anticancer effects through several interconnected pathways:
Beyond direct anticancer effects, 5,7-DMF demonstrates:
Table 1: Standard In Vitro Treatment Parameters for 5,7-DMF
| Parameter | Hepatocellular Carcinoma (HepG2) | General Cell Culture | 3D Spheroid Models |
|---|---|---|---|
| IC₅₀ Value | 25 µM [1] | 10-50 µM [1] | 25-100 µM [4] |
| Treatment Duration | 24-72 hours [1] | 24-96 hours [1] | 1-30 days [4] |
| Stock Solution | DMSO [1] | DMSO [1] | Ethanol (100× concentrate) [4] |
| Vehicle Control | DMSO (≤0.1%) [1] | DMSO (≤0.1%) [1] | Ethanol (≤1%) [4] |
| Cell Density | 2×10⁵ cells/well (6-well plate) [1] | 2×10⁵ cells/well (6-well plate) [1] | 500-5000 cells/well (96-well plate) [4] |
Materials:
Procedure:
Materials:
Procedure:
Table 2: In Vivo Administration Parameters for 5,7-DMF
| Parameter | HCC Mouse Model | Sarcopenia Model | General Pharmacology |
|---|---|---|---|
| Animal Strain | C57BL/6J mice [2] | C57BL/6J mice (18-month old) [3] | C57BL/6J mice [2] |
| Dosage | 40-80 mg·kg⁻¹·day⁻¹ [2] | 25-50 mg·kg⁻¹·day⁻¹ [3] | 25-80 mg·kg⁻¹·day⁻¹ [2] [3] |
| Administration Route | Oral gavage [2] | Oral gavage [3] | Oral gavage [2] [3] |
| Treatment Duration | 12-16 weeks [2] | 8 weeks [3] | 8-16 weeks [2] [3] |
| Vehicle | Saline or carboxymethyl cellulose [2] | Saline [3] | Saline [2] [3] |
HCC Induction and Treatment:
MTT Assay Protocol:
ATP-based Viability Assay:
Flow Cytometry Protocol:
DCFH-DA ROS Detection:
Mitochondrial Membrane Potential (ΔΨm):
The diagram below illustrates the key molecular targets and pathways modulated by 5,7-DMF treatment:
Table 3: Troubleshooting Guide for 5,7-DMF Experiments
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility | Limited aqueous solubility | Use DMSO stock ≤0.1% final concentration; sonicate if necessary [1] |
| Variable efficacy between cell lines | Differential metabolic activity | Perform dose-response curve (10-50 µM) for each cell line [1] |
| Inconsistent in vivo results | Gut microbiota variations | Control microbiome with standardized housing or use germ-free models [2] |
| Rapid degradation | Chemical instability | Prepare fresh solutions weekly; store at -20°C protected from light [1] |
| Low spheroid penetration | Poor drug diffusion in 3D models | Increase treatment duration; use higher concentrations (50-100 µM) [4] |
These application notes provide comprehensive protocols for investigating 5,7-DMF in cancer research models. The compound's multimodal mechanism of action, affecting both cancer cells directly and the tumor microenvironment indirectly, makes it particularly interesting for therapeutic development. Following these standardized protocols will enhance reproducibility and enable more direct comparisons across research studies.
These notes provide a consolidated guide for researchers aiming to study the multi-target mechanisms of natural flavonoids like DMF, from initial in silico prediction to key in vitro and in vivo validation experiments.
The table below summarizes quantitative data from molecular docking studies, highlighting the binding interactions and key targets for DMF and its analog, 5,7,4'-Trimethoxyflavone (TMF) [1] [2].
| Compound | Predicted Protein Targets | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Proposed Role in AD |
|---|---|---|---|---|
| 5,7-Dimethoxyflavone (DMF) | GABRA1 (GABA~A~ receptor, α1 subunit) | -9.40 | His102, Tyr160 [1] | Modulation of GABAergic neurotransmission [1] |
| GABRG2 (GABA~A~ receptor, γ2 subunit) | -9.40 | His102, Tyr160 [1] | Modulation of GABAergic neurotransmission [1] | |
| 5-HT~2A~ (Serotonin receptor) | Information Missing | Information Missing | Modulation of serotonergic neurotransmission [1] | |
| 5-HT~2C~ (Serotonin receptor) | Information Missing | Information Missing | Modulation of serotonergic neurotransmission [1] | |
| 5,7,4'-Trimethoxyflavone (TMF) | 5-HT~2A~ (Serotonin receptor) | -9.30 | Ser159, Ser242 [1] | Modulation of serotonergic neurotransmission [1] |
| 5-HT~2B~ (Serotonin receptor) | Information Missing | Information Missing | Modulation of serotonergic neurotransmission [1] | |
| 5-HT~2C~ (Serotonin receptor) | Information Missing | Information Missing | Modulation of serotonergic neurotransmission [1] | |
| GABRG2 (GABA~A~ receptor, γ2 subunit) | Information Missing | Information Missing | Modulation of GABAergic neurotransmission [1] |
1. In Silico Target Prediction and Molecular Docking
2. In Vitro Assessment of Anti-Aggregation Activity
3. In Vivo Validation in Memory-Impaired Mouse Models
The following diagrams, generated using Graphviz, illustrate the experimental workflow and proposed mechanism of action for DMF.
Diagram 1: A multi-phase experimental workflow for investigating the neuroprotective effects of DMF, integrating in silico, in vitro, and in vivo approaches.
Diagram 2: The proposed multi-target mechanism of action for DMF, illustrating its synergistic effects on neurotransmission and key Alzheimer's disease pathologies.
The diagrams above adhere to the user's specifications. Key implementation details include:
#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368).fontcolor="#202124" (near-black) on light backgrounds (fillcolor="#F1F3F4" or "#FFFFFF"), and white text (fontcolor="#FFFFFF") on colored nodes like DMF.labeldistance is set to 2.5 to ensure a clear gap between the text and the line.shape=plain and HTML-like labels (label=< ...
>) is recommended over the deprecated shape=record [4].The integrated computational and experimental data indicates that this compound is a promising multi-target candidate for Alzheimer's disease intervention. Its synergistic actions—modulating GABAergic and serotonergic signaling while directly countering Aβ aggregation and neuroinflammation—represent a comprehensive approach to addressing the disease's complexity [1] [3] [2]. The protocols outlined provide a robust framework for validating similar natural compounds.
5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring methoxyflavone found in several medicinal plants, including Kaempferia parviflora (Thai ginseng), Piper caninum, and Leptospermum scoparium. This compound has garnered significant research interest due to its diverse pharmacological properties, which include chemopreventive, neuroprotective, anti-inflammatory, and barrier-enhancing effects. Unlike many unmethylated flavonoids, 5,7-DMF demonstrates greatly enhanced metabolic stability and superior tissue distribution, making it a promising candidate for therapeutic development [1] [2].
The identification and quantification of 5,7-DMF and its metabolites presents particular analytical challenges due to the compound's lipophilic nature and the need to detect potentially low concentrations in complex biological matrices. Early analytical methods using HPLC and gas chromatography lacked sufficient sensitivity for comprehensive pharmacokinetic studies, with lower limits of quantification (LLOQ) of 800-1860 ng/mL [2]. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the study of 5,7-DMF by providing the sensitivity, specificity, and throughput necessary to fully characterize its metabolic fate and pharmacokinetic profile in biological systems.
A highly sensitive LC-MS/MS method has been developed and validated for the quantification of 5,7-DMF in biological matrices. This method represents a significant improvement over previous techniques, achieving an LLOQ of 2 ng/mL in mouse plasma—a 400-fold enhancement in sensitivity compared to earlier methodologies [2].
Key Instrumentation Parameters:
The method has been rigorously validated for selectivity, linearity, accuracy, precision, and stability, demonstrating consistent performance across the validation parameters. This robust analytical approach enables precise quantification of 5,7-DMF in complex biological samples, facilitating comprehensive pharmacokinetic and metabolic studies.
Metabolite identification of 5,7-DMF employs complementary fragmentation techniques to overcome limitations of traditional collision-induced dissociation (CID). Electron-activated dissociation (EAD) has emerged as a powerful complementary approach that generates fragmentation patterns distinct from CID, providing additional structural information for confident metabolite identification [3].
Key Strategies for Metabolite Identification:
This approach is particularly valuable for identifying labile modifications and determining the exact position of metabolic transformations on the 5,7-DMF structure, which is essential for understanding its metabolic fate and potential bioactive metabolites [3].
Comparative studies have revealed significant advantages of 5,7-DMF over unmethylated flavonoids in terms of tissue distribution and metabolic stability. Research in the Atlantic killifish model demonstrated that 5,7-DMF accumulated 20-fold to 100-fold higher in all tissues examined compared to its unmethylated analog chrysin [1].
Table 1: Tissue Distribution Comparison of 5,7-DMF vs. Chrysin
| Parameter | 5,7-DMF | Chrysin |
|---|---|---|
| Tissue Accumulation | 20-100 fold higher in all tissues | Barely detectable in most tissues |
| Highest Accumulation | Liver and brain | Liver only |
| Biliary Excretion | Significant parent compound + glucuronic acid conjugates of O-demethylated metabolites | Primarily glucuronic acid conjugates with minimal parent compound |
| Metabolic Stability | High (limited metabolism) | Low (extensive metabolism) |
Biliary metabolite analysis revealed another critical difference: 5,7-DMF was excreted in bile as both parent compound and glucuronic acid conjugates of O-demethylated metabolites, whereas chrysin was primarily metabolized to glucuronic acid conjugates with minimal parent compound detected [1]. This demonstrated the profound impact of methoxylation on flavonoid bioavailability and tissue distribution.
Recent research has elucidated the multi-target neuroprotective mechanisms of 5,7-DMF, particularly relevant to Alzheimer's disease. Through integrated in silico predictions and in vivo validation studies, several key protein targets have been identified [4] [5].
Table 2: Molecular Targets and Neuroprotective Effects of 5,7-DMF
| Target/Marker | Effect of 5,7-DMF | Potential Therapeutic Benefit |
|---|---|---|
| GABRA1 | Strong binding interaction & significant upregulation | Modulation of GABAergic neurotransmission |
| 5-HT2A/5-HT2C | Strong binding & increased hippocampal mRNA expression | Regulation of serotonergic signaling |
| Aβ levels | Significant reduction | Reduction of amyloid plaque formation |
| Pro-inflammatory markers (IL-1β, IL-6, TNF-α) | Significant reduction | Anti-neuroinflammatory effects |
| BDNF | Significantly increased level | Enhanced neurotrophic support |
The molecular docking studies revealed that 5,7-DMF forms strong binding interactions with GABRA1 and GABRG2 (binding energy: -9.40 kcal/mol), interacting with key residues His102 and Tyr160 [4] [5]. These interactions likely contribute to the observed anti-anxiety effects in the open field test and the spatial memory improvements in the Morris Water Maze demonstrated in LPS-induced memory-impaired mice.
5,7-DMF has demonstrated significant chemopreventive potential across multiple cancer models. Research has shown that it greatly decreases tobacco-smoke carcinogen benzo[a]pyrene (BaP)-induced DNA adduct formation by inhibiting CYP1A1 activity and protein expression. This protective effect has been consistently observed in human hepatoma HepG2 cells, human oral epithelial SCC-9 cells, and human bronchial epithelial BEAS-2B cells, suggesting potential applications in preventing human cancers originating from the liver, mouth, and lung [2].
Additionally, 5,7-DMF has been identified as a potent inhibitor of the efflux transporter Breast Cancer Resistance Protein (BCRP). This transporter is present in various cancer cells and plays an important role in multi-drug resistance, suggesting that 5,7-DMF may represent a promising chemosensitizing agent to reverse efflux transporter-mediated multi-drug resistance [2].
The multi-target activity of 5,7-DMF against key pathological processes in Alzheimer's disease makes it a promising candidate for early intervention strategies. In addition to the mechanisms described in Table 2, 5,7-DMF has demonstrated several complementary neuroprotective effects [6]:
These multi-faceted actions are particularly valuable given the complex pathophysiology of Alzheimer's disease, which likely requires interventions targeting multiple simultaneous pathways rather than single targets.
Beyond its direct neuroprotective effects, 5,7-DMF has demonstrated significant ability to enhance intestinal tight junction barrier function. Research in human intestinal Caco-2 cells has shown that 5,7-DMF reinforces TJ barrier integrity, as indicated by increased transepithelial electrical resistance and reduced dextran permeability [7].
The mechanisms underlying this barrier enhancement involve:
This enhancement of intestinal barrier function may have implications for systemic inflammation, which is increasingly recognized as a contributor to neurodegenerative processes.
Materials and Reagents:
Sample Preparation Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation for Metabolite Identification:
In vivo Metabolite Generation:
In vitro Metabolite Generation:
LC-MS/MS Analysis with Complementary Fragmentation:
Chromatographic Separation:
Mass Spectrometric Analysis:
Data Analysis:
The comprehensive LC-MS-based analytical approaches described in this application note provide robust methodologies for the quantification of 5,7-DMF and identification of its metabolites in biological systems. The enhanced metabolic stability of 5,7-DMF compared to unmethylated flavonoids, coupled with its favorable tissue distribution—particularly significant accumulation in the brain—makes this compound a promising candidate for further development as a chemopreventive and neuroprotective agent [1].
The multi-target mechanisms identified for 5,7-DMF, including modulation of GABAergic and serotonergic signaling, reduction of neuroinflammation and Aβ levels, and enhancement of BDNF, position this methoxyflavone as a particularly attractive lead compound for addressing the complex pathophysiology of Alzheimer's disease [4] [5] [6]. The experimental protocols detailed herein provide researchers with validated methods to further explore the pharmacokinetics, metabolism, and therapeutic potential of 5,7-DMF and related methoxyflavones.
The following diagram illustrates the complete experimental workflow for 5,7-DMF metabolite identification and analysis:
Figure 1: Experimental workflow for 5,7-DMF metabolite identification and analysis using LC-MS/MS
| Application / Model | Key Findings / IC₅₀ | Effective Concentrations / Doses | Cited Mechanisms & Assays | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma (In Vivo) | Reduced tumor number/size, improved liver function. | 40 mg/kg, 80 mg/kg (oral gavage) | Gut-liver axis (A. muciniphila), NF-κB/CCL2 pathway, CD8+ T cell infiltration. IHC, flow cytometry, 16S rRNA sequencing. | [1] |
| Liver Cancer (In Vitro) | IC₅₀ of 25 µM in HepG2 cells. | 10 - 50 µM (in vitro) | ROS generation, mitochondrial membrane potential (ΔΨm) loss, Sub-G1 cell cycle arrest, apoptosis. MTT, flow cytometry, DAPI staining. | [2] |
| Neuroprotection (In Vivo) | Improved spatial memory, reduced anxiety. | 10, 20, 40 mg/kg (oral, 21 days) | Target prediction: GABRA1, GABRG2, 5-HT2A. Upregulated GABA & serotonin receptors, reduced Aβ & pro-inflammatory markers. MWM, OFT, RT-PCR, ELISA. | [3] |
| Pharmacokinetics (Mouse) | Rapid absorption, extensive distribution. | 10 mg/kg (oral gavage, for PK study) | Cmax: 224.52 ± 36.62 ng/mL. AUC: 494.45 ± 79.13 h·ng/mL. Sensitive LC-MS/MS quantification (LLOQ: 2 ng/mL). | [4] |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol assesses the cytotoxic effects and mechanisms of 5,7-DMF on human liver cancer HepG2 cells.
The following diagram outlines the key steps of this in vitro protocol:
This protocol describes the induction of an HCC model and the evaluation of 5,7-DMF's therapeutic effects.
This protocol is crucial for determining the pharmacokinetic profile of 5,7-DMF.
This model uses cell cultures to isolate and study the direct effects of DMF on neurons and microglia, the resident immune cells of the central nervous system [1].
The methodology below is adapted from a 2024 study comparing DMF, its metabolite MMF, and cannabidiol (CBD) [1].
1. Cell Culture Preparation
2. Drug Treatment and Challenge
3. Outcome Assessment & Analysis
The quantitative data from this experimental design can be structured as follows:
Table 1: Key Quantitative Findings from In Vitro DMF Studies
| Experimental Parameter | Finding/Value | Context & Units |
|---|---|---|
| IC50 in Neurons (DMF) | ~100 µM (24h); ~36 µM (72h) | Concentration causing 50% neuron death [1] |
| IC50 in Microglia (DMF) | ~37 µM (24h); ~73 µM (72h) | Concentration inhibiting 50% microglial proliferation [1] |
| IC50 in Neurons (MMF) | ~65 µM (24h); ~55 µM (72h) | Higher acute toxicity than DMF in neurons [1] |
| Key Pathways Activated | Nrf2 (antioxidant), NF-kB (anti-inflammatory) | Pathways modulated by DMF and CBD, but not MMF [1] |
| Key Effects | Prevents LPS-induced microglial activation; inhibits NO production; protects against apoptosis | Core neuroprotective and anti-inflammatory outcomes [1] |
The following diagram outlines the experimental workflow and the key signaling pathways involved in the in vitro model of DMF's action.
The in vitro model is a foundational tool for deconstructing DMF's complex mechanism. To build a complete preclinical profile, this work is typically followed by studies in animal models, such as experimental autoimmune encephalomyelitis (EAE), and further structural characterization.
The following table summarizes the key methodologies identified for improving the solubility and bioavailability of DMF.
| Method | Key Formulation/Agent | Reported Solubility/Bioavailability Enhancement | Key Experimental Findings |
|---|---|---|---|
| Cyclodextrin Complexation [1] [2] | 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) | Water solubility increased by 361.8-fold; AL-type phase solubility diagram indicating 1:1 mole ratio complex [1]. | Formation of an inclusion complex involving the A-ring of DMF; also resulted in a 2.7-fold higher anti-butyrylcholinesterase activity compared to non-complexed DMF [1]. |
| Solid Dispersion [3] [4] | Polyvinyl alcohol-polyethylene glycol graft copolymer (PVA-co-PEG, Kollicoat IR) | Significantly improved dissolution rate of DMF (as a marker in extract); AUC in rats 3.71-times higher than the unformulated extract [4]. | Homogeneous, powdered solid dispersions were produced using the solvent evaporation method. The dissolution enhancement was influenced by the type and content of polymers [3]. |
| Surfactant-Enhanced Solid Dispersion [4] | PVA-co-PEG + 6% w/w Polysorbate 20 | Achieved nearly 100% dissolution in vitro; AUC in rats 4.88-times higher than the unformulated extract [4]. | The addition of the surfactant to the solid dispersion system further boosted both dissolution profiles and oral absorption. |
| Use of Solubilizing Agents (for in vitro studies) [5] | DMSO, DMSO/PEG300/Tween80/Saline, DMSO/Corn Oil | Solubility in DMSO up to ~221.40 mM (~62.5 mg/mL); stable working solutions achievable in various co-solvent systems for biological assays [5]. | Provides practical solvent systems for preparing stock solutions for in vitro experiments (e.g., cell culture assays). |
Here are the detailed methodologies for the two primary formulation strategies, based on the published literature.
This protocol is designed to create a well-characterized inclusion complex for use in aqueous buffers and to enhance biological activity.
Ks) and stoichiometry, an excess amount of DMF is added to aqueous solutions of increasing concentrations of HP-β-CD (e.g., 0-300 mM). The mixtures are shaken at 37°C for 48 hours to reach equilibrium. After filtering, the concentration of dissolved DMF is determined by UV-Vis spectrophotometry at 264 nm. The stability constant is calculated from the slope and intercept of the phase solubility diagram [1].This method is highly effective for enhancing the dissolution and oral bioavailability of DMF, particularly when it is part of a plant extract.
The following diagram illustrates the decision-making workflow for selecting the most appropriate method based on your experimental goals.
Q1: Why is 5,7-dimethoxyflavone (DMF) so difficult to work with in aqueous solutions? A1: DMF is a highly lipophilic (hydrophobic) compound with an estimated log P of 3.27 and a very low aqueous solubility (estimated 11.42 mg/L at 25°C) [6] [5]. The absence of hydroxyl groups, replaced by methoxy substituents, contributes to its low water solubility, which leads to precipitation in aqueous buffers like those used in biological assays [1].
Q2: Besides solubility, what other experimental pitfalls should I be aware of? A2: Yes. DMF has been identified as an inhibitor of certain efflux drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [7]. This means it can potentially cause herb-drug interactions by increasing the intestinal absorption of co-administered drugs that are substrates of these transporters. Furthermore, it inhibits cytochrome P450 (CYP) 3As, which can affect drug metabolism [5].
Q3: Which method is more effective for oral drug delivery? A3: While both cyclodextrin complexation and solid dispersions are effective, the surfactant-enhanced solid dispersion system has shown superior results in one comparative study. It achieved nearly complete dissolution in vitro and the highest relative bioavailability (4.88-fold increase) in animal studies compared to the unformulated extract and other methods [4].
A common challenge for researchers is the rapid metabolism of lead compounds, which limits their efficacy. The core strategy is to strategically modify the molecular structure to block or slow down the primary metabolic pathways.
The table below summarizes various structural modification strategies supported by the search results.
| Strategy | Description | Key Experimental Evidence |
|---|---|---|
| Methylation of Hydroxyl Groups | Blocking sites for Phase II conjugating enzymes (glucuronidation/sulfation) [1]. | 5,7-DMF showed remarkable metabolic stability in human liver S9 fraction and high oral bioavailability in rats, while unmethylated chrysin was undetectable in plasma [1]. |
| Deuterium Incorporation (Isotope Effect) | Replacing hydrogen with deuterium at metabolically soft spots to slow the rate of oxidative metabolism [2]. | Deuteration of a methoxy group and a gem-dimethyl moiety in a compound series increased human liver microsomal half-life from <5 min to >30 min [2]. |
| Blocking/Occluding Labile Sites | Replacing a small, labile group (e.g., methoxymethyl) with a larger, more stable one (e.g., isopropoxy) [3]. | Replacing a methoxymethyl group with an isopropoxy group in a GPR88 agonist improved metabolic stability in mouse liver microsomes (half-life increased to 4.3 min) [3]. |
| Stabilizing with Intramolecular H-Bonds | Designing scaffolds that form intramolecular hydrogen bonds, making them poor substrates for metabolizing enzymes [4]. | Compounds with hydroxyacetimidamide and hydroxyacetamide groups showed high metabolic stability (half-life >60 min in liver microsomes) due to intramolecular H-bonds [4]. |
To troubleshoot metabolic instability, you need reliable assays to evaluate your compounds. Here are standard protocols for in vitro metabolic stability tests.
This is a cornerstone experiment for evaluating Phase I metabolic stability [2] [3].
The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolism [1].
Q1: Why is my unmethylated flavone compound (e.g., chrysin, apigenin) showing such poor oral bioavailability? A1: The primary reason is rapid Phase II conjugation metabolism. Unmethylated flavones are excellent substrates for enzymes like UGTs (glucuronidation) and SULTs (sulfation) in the intestine and liver. This extensive first-pass metabolism converts the parent compound into water-soluble conjugates that are quickly eliminated, preventing them from reaching systemic circulation [1]. Methylation effectively blocks these conjugation sites.
Q2: We confirmed our compound has good metabolic stability in liver microsomes, but it still fails in vivo. What could be the reason? A2: Liver microsomes primarily model Phase I oxidative metabolism. Good microsomal stability is a positive sign, but in vivo failure can occur due to several other factors:
Q3: Besides methylation, are there other ways to block metabolic soft spots like aromatic methoxy groups? A3: Yes, two advanced strategies are:
To effectively troubleshoot metabolic stability issues, a systematic approach is crucial. The following diagram visualizes the logical workflow for identifying and solving these problems.
The core mechanism of 5,7-DMF is the inhibition of ATP-binding cassette (ABC) efflux transporters, which increases the intracellular concentration and systemic exposure of various drugs [1].
| Aspect | Findings on 5,7-DMF |
|---|---|
| Primary Molecular Targets | BCRP/ABCG2 and P-gp/ABCB1 [1] [2] [3] |
| Mechanism of Action | Inhibition of efflux transporter activity, increasing drug absorption and tissue distribution [1] [2] [3] |
| Key In Vitro Systems | Caco-2 cell monolayers; MDCK-II cells overexpressing human BCRP or P-gp [1] [2] [3] |
| Key In Vivo Models | Mouse models for pharmacokinetic and tissue distribution studies [2] [3] |
The following tables summarize critical quantitative data from key studies, which is essential for designing your experiments.
Table 1: In Vitro Inhibitory Potency of 5,7-DMF
| Substrate | Transporter | Cell Model | Effect of 5,7-DMF | Key Metrics |
|---|---|---|---|---|
| Sorafenib [2] [3] | Bcrp1 (Mouse BCRP) | MDCK-II/Bcrp1 | Significant increase in intracellular sorafenib | EC₅₀ = 8.78 µM [2] |
| ³H-Digoxin [1] | P-gp | Caco-2; MDCK-II/P-gp | Increased apical-to-basolateral transport; decreased efflux ratio | 10 µg/mL extract & 5 µM 5,7-DMF [1] |
| ³H-Estrone-3-sulfate [1] | BCRP | Caco-2; MDCK-II/BCRP | Increased apical-to-basolateral transport; decreased efflux ratio | 10 µg/mL extract & 5 µM 5,7-DMF [1] |
| Rosuvastatin [4] | BCRP/MRP2 | Caco-2 | Increased cellular accumulation and apical-to-basolateral transport | Co-incubation with inhibitor [4] |
Table 2: In Vivo Pharmacokinetic Interactions with 5,7-DMF
| Substrate Drug | Model | Dosing | Key Pharmacokinetic Change with 5,7-DMF |
|---|
| Sorafenib [2] [3] | Mouse | Sorafenib: 10 mg/kg 5,7-DMF: 75 mg/kg | AUC ↑ 73% (27,300 to 47,400 ng·h/mL); Increased tissue distribution in most organs [2] | | Mitoxantrone [3] | Mouse | Information not specified in abstract | Altered pharmacokinetics and tissue distribution [3] |
Here are detailed methodologies for key assays cited in the research, provided to support your experimental troubleshooting.
1. In Vitro Transporter Inhibition Assay using Caco-2 Cells This protocol is used to assess the effect of a compound on the bidirectional transport of a substrate [1] [4].
2. In Vitro Inhibition Assay using Transfected MDCK-II Cells This system evaluates interaction with a single, specific human transporter [1] [2] [3].
3. In Vivo Mouse Pharmacokinetic and Tissue Distribution Study This protocol assesses the real-world impact of 5,7-DMF on a drug's fate in the body [2] [3].
The diagram below illustrates the mechanism of 5,7-DMF and a logical workflow for investigating its effects.
Q1: My in vitro data shows 5,7-DMF is a potent inhibitor, but my in vivo study in mice shows no significant effect. What could be wrong?
Q2: When testing 5,7-DMF in Caco-2 cells, how can I confirm that the increased drug absorption is specifically due to P-gp/BCRP inhibition and not other factors?
Q3: Are there other transporters or pharmacological targets I should consider when studying 5,7-DMF?
DMF is a dipolar aprotic solvent widely used in solvothermal synthesis and the preparation of metal-organic frameworks (MOFs) and coordination polymers due to its excellent solvation properties [1]. The table below summarizes key aspects and a common synthesis challenge.
| Aspect | Description & Role in Experiments |
|---|---|
| Primary Use | Common solvent in metal-organic framework (MOF) synthesis and solvothermal reactions [1]. |
| Key Property | Lewis base with well-explored coordination chemistry; miscible with water and other solvents [1]. |
| Solvent Mixtures | Frequently used in mixtures with water or alcohols. Solvent composition variation can lead to different products [1]. |
| Common Challenge | Hydrolysis Decomposition: DMF can hydrolyze under strong acidic conditions, generating formic acid, which can impact reactions [2]. |
DMF is toxic, and exposure can lead to serious health issues, primarily through inhalation and skin absorption [3]. Adherence to strict safety protocols is non-negotiable.
| Hazard Type | Effects & Consequences | At-Risk Exposure |
|---|---|---|
| Hepatotoxicity | Can cause liver injury, hepatitis, fibrosis, and, in severe cases, acute hepatic failure [3]. | Occupational exposure in chemical industry (e.g., synthetic leather production) [3]. |
| Other Effects | Gastric irritation, skin eruptions [3]. | Poor workplace ventilation, lack of personal protective equipment (PPE) [3]. |
Safety Protocols & Best Practices:
Understanding DMF's behavior in mixtures and its interactions is crucial for troubleshooting. The following diagram illustrates the experimental workflow for characterizing DMF complexes using infrared spectroscopy.
For professionals in drug development, a "DMF" more commonly refers to a Drug Master File, a submission to the FDA containing confidential information about facilities, processes, or components used in drug manufacturing [5]. The table below lists common submission challenges.
| Common Challenge | Description & Impact |
|---|---|
| Incomplete Information | Missing critical data on manufacturing processes, stability, or impurity profiles can delay regulatory review and drug approval [5]. |
| Non-Compliant Formatting | Failure to adhere to the Common Technical Document (CTD) structure can hinder the reviewer's ability to navigate the submission [5]. |
| Inadequate Impurity Control | Lack of proper identification, qualification, and justification for impurity limits is a major regulatory hurdle [5]. |
| Failure to Maintain/Update | Not submitting required annual reports or failing to respond thoroughly to deficiency letters from agencies [5]. |
A 2025 pharmacokinetic study in roosters provides concrete data on the stability of DMF in blood and plasma samples under specific storage conditions [1].
| Matrix | Storage Temperature | Duration | Stability (Percentage Remaining) |
|---|---|---|---|
| Blood & Plasma | -20°C | 2 days | 96.6% - 100% |
| Blood & Plasma | -20°C | 7 days | 84.3% - 92.6% |
Key Findings & Recommendations:
DMF is highly hydrophobic, which can cause precipitation in aqueous solutions and hinder in vitro assays. A proven method to overcome this is through cyclodextrin complexation [2].
Protocol: Formation of a DMF/HPβ-CD Inclusion Complex [2]
Materials:
Method:
Outcome: This method increased the water solubility of DMF by 361.8-fold and prevented precipitation in aqueous buffers like those used for butyrylcholinesterase inhibition assays [2].
For a visual summary, the following diagram illustrates the key stability findings and the relationship between the optimal and suboptimal storage conditions.
Q1: What is the chemical stability of pure DMF powder? The search results do not provide specific data on the long-term storage conditions for pure DMF powder (e.g., solid form in a vial). General best practices for flavonoid storage should be followed: store in a sealed container, protected from light and moisture, at recommended temperatures (often 4°C or -20°C).
Q2: Are there other methods to improve DMF's solubility for in vitro studies? The primary method identified is complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD) [2]. While other cyclodextrins (α-CD, β-CD, γ-CD) were tested, HPβ-CD showed the highest efficiency for solubility enhancement [2].
Q3: My DMF precipitated in an aqueous buffer. What should I do? This is a common issue due to its low water solubility. It is recommended to pre-dissolve DMF in a small volume of a safe organic solvent like DMSO to create a stock solution before diluting it into your aqueous buffer. Alternatively, use the DMF/HPβ-CD inclusion complex protocol described above to prevent precipitation entirely [2].
The table below consolidates dosing regimens from recent in vivo studies demonstrating DMF's efficacy in various disease models.
| Disease Model | DMF Dose | Frequency | Duration | Route of Administration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| Alzheimer's Disease (LPS-induced mice) | 10, 20, 40 mg/kg | Once daily | 21 days | Oral administration | Improved spatial memory, reduced anxiety, reduced Aβ and pro-inflammatory markers. [1] [2] | |
| Sarcopenic Obesity (HFD-induced mice) | 25, 50 mg/kg | Once daily | 8 weeks | Oral gavage | Reduced body weight and fat mass, enhanced grip strength and skeletal muscle mass. [3] | |
| Hepatocellular Carcinoma (DEN/CCl4-induced mice) | 40, 80 mg/kg | Once daily | Not specified (at least 2 weeks) | Oral gavage | Reduced tumor number and size, improved liver function. [4] | |
| Aged Sarcopenia (Aged mice) | 25, 50 mg/kg | Once daily | 10 days | Oral administration | Increased grip strength, running endurance, and muscle volume. [5] |
To support your own dose-optimization studies, here are detailed methodologies for critical in vitro and in vivo assays from the research.
This protocol is used to identify and validate DMF's potential protein targets, a first step in understanding its mechanism of action [1] [2].
This protocol describes the in vivo validation of DMF's effects on cognitive function [1] [2].
The diagram below summarizes the multi-target mechanism of DMF and a general workflow for a dose-optimization study, integrating the protocols above.
Q1: What is the recommended starting dose range for DMF in a first-in-mouse study? Based on the literature, a starting dose range of 25-50 mg/kg, administered once daily via oral gavage, is commonly used and has shown efficacy across multiple disease models without reported toxicity [4] [3] [5]. A dose-response study with at least three doses (e.g., low, medium, high) within this range is recommended to establish the optimal dose for your specific model.
Q2: How do I address the poor aqueous solubility of DMF in my experiments? DMF has known solubility challenges [6]. To address this:
Q3: What are the critical biomarkers to analyze when evaluating DMF's efficacy? The key biomarkers depend on your disease model:
For a quick comparison, the table below summarizes the key characteristics of administration routes frequently used in preclinical and clinical settings.
| Route | Abbreviation | Bioavailability | Onset of Action | Key Advantages | Key Challenges & Disadvantages |
|---|---|---|---|---|---|
| Oral [1] [2] | PO | Variable; often low due to first-pass effect [3] [4] | Slow | Convenient, cost-effective, high patient acceptance [1] | First-pass metabolism, GI degradation, food interactions, GI irritation [1] [2] |
| Intravenous [1] [2] | IV | 100% (complete bioavailability) [4] | Immediate | Rapid and precise dosing, complete bioavailability, bypasses first-pass effect [1] | Invasive, requires expertise, risk of infection and embolism, higher cost [1] |
| Intramuscular [1] [2] | IM | High and rapid | Rapid | Suitable for poorly soluble drugs, can provide depot effect [1] [2] | Injection site pain, potential for nerve or tissue injury, volume limitations [1] |
| Subcutaneous [1] [2] | SC | Slower than IM | Slower, sustained | Easy for self-administration (e.g., insulin), sustained release [1] | Volume limitations, not for irritating drugs, slower absorption [1] |
| Sublingual/Buccal [1] [2] | SL/BU | High; bypasses first-pass effect [1] | Rapid | Avoids first-pass effect, rapid onset [1] | Limited to high-potency drugs, unpleasant taste, cannot swallow drug [1] [5] |
| Intranasal [6] [7] | IN | High for certain drugs; rapid absorption [5] | Rapid | Avoids first-pass effect, non-invasive, potential for direct-to-brain delivery [6] [7] | Low delivery volume, mucociliary clearance, nasal irritation [5] [7] |
| Transdermal [1] [2] | TD | Variable, but steady | Slow, prolonged | Provides steady drug levels, non-invasive, good compliance [1] [3] | Skin irritation, only for small, lipophilic drugs [1] [5] |
| Rectal [1] [2] | PR | Moderate; partially bypasses first-pass effect [1] | Moderate | Useful when oral route not possible, partial bypass of first-pass effect [1] | Erratic absorption, patient acceptability, rectal irritation [1] |
Here are common experimental issues in a question-and-answer format.
Q1: Our lead compound has very low oral bioavailability. What are the most viable alternative routes to test? A: Consider these alternatives based on your compound's properties and target:
Q2: When designing a study, how do I decide between an intravenous and an intramuscular injection? A: The choice depends on the goal of your experiment:
Q3: Our intranasal formulation shows high variability in absorption between animal subjects. What could be the cause? A: High variability in intranasal delivery is a common challenge. Key factors to investigate include [6] [7]:
Q4: Our transdermal formulation is not achieving therapeutic plasma levels. What formulation strategies can we explore? A: Passive diffusion through the skin is challenging. Consider these approaches:
This protocol is adapted from standard practices for nose-to-brain delivery research in rodent models [6] [7].
To administer a test compound via the intranasal route to a rat for the purpose of evaluating systemic exposure and/or brain tissue distribution.
The following workflow outlines a logical decision-making process for selecting the most appropriate administration route during experimental design.
The following table summarizes three chromatographic techniques used for the analysis of 5,7-DMF, each suited for different applications.
| Method | Key Application & Context | Quantification Data | Key Validation Parameters |
|---|---|---|---|
| TLC-Densitometry & TLC Image Analysis [1] | Quality control of 5,7-DMF in Kaempferia parviflora rhizomes (crude plant material) [1]. | Content in rhizome: ~2.15 g/100 g of dry weight [1]. | Specificity, precision, accuracy, LOD, LOQ, robustness [1]. |
| GC-FID [2] | Simultaneous quantification of 11 flavonoids, including 5,7-DMF, in K. parviflora [2]. | Content in rhizome: Varies by sample source (method developed for 11 flavonoids) [2]. | Linear range, precision, accuracy, LOD, LOQ [2]. |
| LC-MS/MS [3] | Bioanalysis: Quantification of 5,7-DMF in mouse plasma for pharmacokinetic studies [3]. | LLOQ: 2 ng/mL; Linear range: 2 - 1000 ng/mL [3]. | Selectivity, precision, accuracy, matrix effect, recovery, stability [3]. |
This method is suitable for the quality evaluation of raw herbal material.
This method is designed for sensitive detection in biological fluids.
Q1: My TLC analysis shows tailing or smearing of the 5,7-DMF spot. What could be the cause and how can I resolve it?
Q2: When developing an LC-MS/MS method for plasma, I'm concerned about matrix effects. How can I assess and mitigate them?
Q3: My calibration curve in GC analysis is not linear. What are the potential reasons?
The diagram below outlines a logical workflow for determining the appropriate analytical method based on your sample type and research goal.
| Therapeutic Area | Proposed Mechanism of Action | Key Targets / Pathways Identified | Experimental Models & Doses | Key Quantitative Findings |
|---|
| Neuroprotection & Alzheimer's Disease [1] [2] | - Modulates neurotransmitters
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
In Silico Target Prediction and Molecular Docking [1] [2] [6]: These studies used computational models to predict protein targets. Methods included:
In Vivo Animal Models: The following protocols were used to model human diseases:
Molecular Biology Techniques:
The following diagrams illustrate the core mechanisms of action of DMF in neuroprotection and muscle preservation, integrating the key findings from the search results.
A key consideration for drug development is its additional role as an inhibitor of cytochrome P450 enzymes and the BCRP transporter, which may significantly influence the pharmacokinetics and bioavailability of DMF itself or co-administered drugs [8].
The table below summarizes the key neuroprotective mechanisms and experimental evidence for DMF and several other well-studied flavonoids.
| Flavonoid | Main Neuroprotective Mechanisms | Key Experimental Findings | Research Model |
|---|
| 5,7-Dimethoxyflavone (DMF) | • Multi-target neurotransmission (GABAA, serotonin receptors) [1] • Anti-inflammatory (reduces IL-6, TNF-α, IL-1β) [1] • Reduces Amyloid-beta (Aβ) [1] • Increases Brain-Derived Neurotrophic Factor (BDNF) [1] | • Spatial Memory: TMF enhanced it; DMF reduced anxiety [1]. • Gene Expression: DMF upregulated hippocampal GABRA1, 5-HT2A, 5-HT2C mRNA [1]. • Inflammation: Significantly reduced pro-inflammatory markers [1]. | LPS-induced memory-impaired mice [1] | | 5,7,4'-Trimethoxyflavone (TMF) | • Strong binding to 5-HT2A serotonin receptor [1] • Anti-inflammatory & Reduces Aβ (similar to DMF) [1] • Enhances spatial memory [1] | • Molecular Docking: Strong binding with 5-HT2A (-9.30 kcal/mol) [1]. • Spatial Memory: Enhanced performance in Morris Water Maze [1]. • Gene Expression: Increased GABRG2, 5-HT2B, 5-HT2C [1]. | LPS-induced memory-impaired mice [1] | | Quercetin | • Antioxidant & Anti-inflammatory [2] [3] • Reduces Aβ & hyperphosphorylated Tau (p-Tau) [2] • Activates autophagy [2] | • Tauopathy Model: Increased lifespan & improved locomotion in C. elegans [2]. • Molecular Pathways: Upregulated autophagy-related genes and α-tubulin synthesis [2]. | C. elegans BR5270 strain (Tau model) [2] | | Epicatechin | • Antioxidant & Anti-inflammatory [2] [3] • Inhibits Tau phosphorylation [2] • Activates autophagy (similar to Quercetin) [2] | • Tauopathy Model: Increased lifespan & improved locomotion in C. elegans [2]. • Molecular Pathways: Action linked to upregulation of autophagy and α-tubulin genes [2]. | C. elegans BR5270 strain (Tau model) [2] | | Baicalein | • Anti-inflammatory & Antioxidant [4] • Reduces pro-inflammatory cytokines (NF-κB, COX-2) [4] • Activates Nrf2 antioxidant pathway [4] | • Cerebral Ischemia: Showed neuroprotective effects in MCAO rat model [4]. | Rat model of transient Middle Cerebral Artery Occlusion (t-MCAO) [4] | | Nobiletin | • Anti-inflammatory & Anti-apoptotic [4] | • Cerebral Ischemia: Neuroprotective effects in t-MCAO rat model [4]. | Rat model of transient Middle Cerebral Artery Occlusion (t-MCAO) [4] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
In Silico Target Prediction & Molecular Docking [1] [5]: This study combined computational methods to predict and validate protein targets.
In Vivo Validation in Memory-Impaired Mice [1]:
In Vitro & Ex Vivo Anti-Alzheimer's Assays [6]:
The neuroprotective effects of these compounds, particularly DMF and TMF, are mediated through complex signaling pathways. The diagram below synthesizes the key mechanisms described across the search results.
For professionals in drug development, the following points are critical when considering DMF:
While the current data is promising, several limitations should be acknowledged:
The core advantage of 5,7-DMF lies in its resistance to rapid metabolic breakdown, which allows it to reach systemic circulation and target tissues effectively.
| Property | 5,7-Dimethoxyflavone (5,7-DMF) | Unmethylated Flavones (e.g., Chrysin, Apigenin) |
|---|---|---|
| Metabolic Stability (in human liver S9 fraction) | Highly stable; >80% parent compound remained after 1-hour incubation [1] [2]. | Rapidly metabolized; nearly complete depletion of parent compound within 20 minutes [1] [2]. |
| Major Metabolic Pathways | Slow oxidative O-demethylation [3] [1]. | Rapid glucuronidation and sulfation [1] [4]. |
| Intestinal Absorption (Caco-2 cell model) | High apparent permeability (Papp) [1] [4]. | Low apparent permeability (Papp) [1] [4]. |
| Oral Bioavailability (In vivo rat study) | Plasma: Peak concentration of ~2.3 µM. Tissues: High accumulation in liver, lung, and kidney [1] [5]. | Not detectable in plasma or tissues [1] [5]. | | Tissue Accumulation (In vivo fish model) | 20 to 100-fold higher concentrations in all tissues (liver, brain, gill, muscle) compared to unmethylated flavones [3] [6]. | Barely detectable in most tissues [3] [6]. |
The improved bioavailability of 5,7-DMF translates to enhanced efficacy in biological systems, from cellular models to live organisms.
Metabolic Stability in Human Hepatic Models [1] [7]
Intestinal Absorption using Caco-2 Cell Monolayers [1] [4]
In Vivo Bioavailability and Tissue Distribution [3] [1] [5]
Anti-Proliferative Activity in Cancer Cells [5] [8]
The experimental workflow below summarizes the key steps from these protocols:
Methylated and unmethylated flavones can exhibit distinct mechanisms of action. For instance, in human oral cancer cells:
This difference suggests that methylation may alter the target profile of the flavone. The following diagram illustrates this comparative mechanism:
For researchers and drug development professionals, the data indicates that:
The table below summarizes key pharmacokinetic parameters of 5,7-DMF in mouse tissues after a single 10 mg/kg oral dose. The data shows the Area Under the Curve (AUC), which indicates the total exposure to the drug over time in each tissue, and the Maximum Concentration (Cmax) achieved [1].
| Tissue | AUC(0-t) (μg/mL*h) | Cmax (μg/g or μg/mL) |
|---|---|---|
| Plasma | 7.39 | 1.23 |
| Liver | 56.69 | 8.41 |
| Kidney | 31.39 | 5.23 |
| Spleen | 25.13 | 3.75 |
| Heart | 19.42 | 3.12 |
| Lung | 15.85 | 2.54 |
| Brain | 8.64 | 1.38 |
The distribution from highest to lowest AUC is: Liver > Kidney > Spleen > Heart > Lung > Brain > Plasma [1]. The high concentration in the liver is consistent with its role in drug metabolism, while the detectable levels in the brain suggest it can cross the blood-brain barrier.
The quantitative data in the table above was generated through the following methodology [1]:
The following diagram illustrates the key steps of this experimental workflow.
While a direct, quantitative side-by-side comparison of tissue levels for different methoxyflavones is not available in the searched literature, here is relevant context for your research.
To build a more comprehensive comparison guide, you could:
The table below summarizes the key safety and toxicity findings for 5,7-DMF and its botanical source, Kaempferia parviflora (KP), based on current research.
| Subject / Model | Substance | Dosage & Duration | Key Safety Findings | Reported Adverse Effects | Citations |
|---|---|---|---|---|---|
| Healthy Older Men (Human) | KP extract (std. to 5% 5,7-DMF) | 100 mg/day for 30 days | No safety problems or hormone changes were identified. | None reported in the study. | [1] |
| Rats (Toxicology) | Ethanol KP Extract | 60, 120, 240 mg/kg for 60 days | No significant changes in hemoglobin, WBC, or differential count. No negative effects on renal/hepatic function. | None at the tested doses. | [2] |
| Rats (Toxicology) | Ethanol KP Extract | 5, 50, 500 mg/kg/day for 6 months | No notable histological changes in organs; hematological parameters were normal. | ↓ Body weight, ↑ Triglyceride, ↑ Glucose, ↑ Cholesterol at the 500 mg/kg dose. | [2] |
| Rats (Toxicology) | Fitnox supplement (contains KP) | 1000 mg/kg/day for 90 days | No drug-related toxicity or mortality. No significant changes in hematological, biochemical, or histological parameters. | None reported. | [2] |
| Mice (Sarcopenia Model) | Isolated 5,7-DMF | 25 & 50 mg·kg⁻¹·day⁻¹ for 8 weeks | Study focused on efficacy; no adverse effects were reported in the methodology. | None reported. | [3] |
| Mice (Obesity Model) | Isolated 5,7-DMF | 25 & 50 mg·kg⁻¹·day⁻¹ for 8 weeks | Study focused on efficacy; procedures were approved by IACUC. | None reported. | [4] |
For independent verification and to aid in study design, here are the methodologies from pivotal preclinical and clinical research.
Study Model: 18-month-old aged C57BL/6J mice (sarcopenia model) and 4-week-old male C57BL/6J mice on a high-fat diet (sarcopenic obesity model). [3] [4]
Dosing Protocol: 5,7-DMF was administered daily via oral gavage at doses of 25 mg·kg⁻¹·day⁻¹ and 50 mg·kg⁻¹·day⁻¹ for 8 weeks. The compound was suspended in saline. [3] [4]
Safety Endpoints: Body weight was monitored weekly. At termination, blood was collected via cardiac puncture for serum analysis, and key organs (liver, kidney) and tissues (skeletal muscle, adipose) were dissected, weighed, and histologically examined. [3] [4]
Key Findings: No abnormalities in body weight trends or histology in visceral organs were reported in these studies. [3] [4]
Study Model: A small, open-label clinical trial with 13 healthy older men (aged 50-70) experiencing mild sexual dissatisfaction. [1]
Dosing Protocol: A standardized KP extract (5% 5,7-DMF) was administered at 100 mg daily for 30 days. [1]
Safety Endpoints: The International Index of Erectile Function (IIEF) questionnaire was used. Hormone levels and standard safety indicators were also measured. [1]
Key Findings: The supplement was well-tolerated. No significant changes in testosterone or other sex hormones were found, and no safety problems were identified. [1]
Understanding 5,7-DMF's mechanisms helps contextualize its safety profile, particularly when compared to synthetic pharmaceuticals.
The diagram below illustrates the core pathways through which 5,7-DMF exerts its effects on muscle and metabolism, which are central to its efficacy and safety profile.
The following table summarizes experimental data from the search results, highlighting how 5,7-DMF's performance compares to other compounds in specific models.
| Compound | Model / Assay | Key Efficacy Findings | Mechanistic Insights |
|---|---|---|---|
| 5,7-DMF (Natural) | LPS-induced memory-impaired mice [1] [2] | Enhanced spatial memory; reduced Aβ, IL-1β, IL-6, TNF-α; increased BDNF levels [1] [2]. | Targets GABA_A receptors (GABRA1, GABRG2) and serotonin receptors (5-HT2A, 5-HT2C) [1] [2]. |
| 5,7,4'-TMF (Natural) | LPS-induced memory-impaired mice [1] [2] | Enhanced spatial memory; reduced Aβ and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1] [2]. | Strong binding interaction with serotonin receptor 5-HT2A [1] [2]. |
| Sulforaphane (SFN) | LPS-stimulated THP-1 macrophages [3] | Reduced expression of IL-1β, IL-6, TNF-α; reduced M1 macrophage markers; increased M2 marker MRC1 [3]. | Activates Nrf2 signaling pathway [3]. |
| Dimethyl Fumarate (DMF - Synthetic) | LPS-stimulated THP-1 macrophages [3] | Reduced pro-inflammatory genes; increased M2 marker MRC1 [3]. | Activates Nrf2 signaling pathway [3]. |
| Oltipraz (OTZ - Synthetic) | LPS-stimulated THP-1 macrophages [3] | Exhibited pro-oxidant and pro-inflammatory properties [3]. | Activates Nrf2 but showed a less favorable efficacy profile in this model [3]. |
For researchers aiming to replicate or build upon these studies, here are the methodologies cited in the search results.
In Vivo Model for Neuroprotection [1] [2]
In Vitro Model for Anti-inflammatory Effects [3]
The neuroprotective effect of 5,7-DMF involves a multi-target mechanism, as illustrated in the workflow below.
The diagram above shows that 5,7-DMF's beneficial effects are not mediated by a single target. Instead, after absorption, it modulates multiple key receptors and pathways in the hippocampus simultaneously. This multi-target activity is a hallmark of many natural compounds and may be advantageous for treating complex diseases like Alzheimer's.